Roflumilast N-oxide is the primary active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. [, ] While roflumilast itself possesses three times the potency of its metabolite, roflumilast N-oxide exhibits significantly higher plasma exposure, exceeding that of roflumilast by a factor of 12 after oral administration. [] This disparity in exposure is attributed to the near-complete first-pass conversion of roflumilast to roflumilast N-oxide. [] Roflumilast N-oxide contributes significantly to the overall pharmacological activity of roflumilast, accounting for over 90% of its total PDE4 inhibitory activity. [, ]
Due to its role in mediating the therapeutic effects of roflumilast, roflumilast N-oxide has garnered considerable attention in scientific research, particularly in the context of inflammatory airway diseases like chronic obstructive pulmonary disease (COPD). [, , ] Studies have explored its anti-inflammatory and immunomodulatory properties in various cell types, including neutrophils, eosinophils, monocytes, macrophages, T cells, and bronchial epithelial cells. [, , , , , , ]
Roflumilast N-oxide exerts its biological activity primarily by inhibiting PDE4, a key enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). [, , , , ] PDE4 is found in various inflammatory and immune cells, including neutrophils, macrophages, T cells, and bronchial epithelial cells. [, , , ] By inhibiting PDE4, roflumilast N-oxide increases intracellular cAMP levels. [, , , ]
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6